Product packaging for Wasabidienone E(Cat. No.:CAS No. 100905-88-2)

Wasabidienone E

Cat. No.: B14327509
CAS No.: 100905-88-2
M. Wt: 311.37 g/mol
InChI Key: UTRDVXSMNWAJLY-QLJPJBMISA-N
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Description

Wasabidienone E is a natural product isolated from marine fungi . It is part of a group of compounds studied for their radical scavenging and antioxidant activities in experimental research . In laboratory studies, this compound has been evaluated using assays such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) to understand its potential antioxidant properties . Research on marine fungi, including the species that produce compounds like this compound, suggests they are a valuable resource for discovering novel bioactive molecules with potential applications in pharmaceutical research and biotechnology . This product is strictly labeled as For Research Use Only (RUO) . RUO products are intended solely for laboratory research purposes and are not to be used for diagnostic, therapeutic, or any other clinical procedures . They are not manufactured under the regulatory controls required for in vitro diagnostic (IVD) medical devices and their performance characteristics for clinical use have not been established .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO5 B14327509 Wasabidienone E CAS No. 100905-88-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100905-88-2

Molecular Formula

C16H25NO5

Molecular Weight

311.37 g/mol

IUPAC Name

[(1R)-2-(2-hydroxyethylamino)-4-methoxy-1,5-dimethyl-6-oxocyclohexa-2,4-dien-1-yl] (2R)-2-methylbutanoate

InChI

InChI=1S/C16H25NO5/c1-6-10(2)15(20)22-16(4)13(17-7-8-18)9-12(21-5)11(3)14(16)19/h9-10,17-18H,6-8H2,1-5H3/t10-,16-/m1/s1

InChI Key

UTRDVXSMNWAJLY-QLJPJBMISA-N

Isomeric SMILES

CC[C@@H](C)C(=O)O[C@@]1(C(=CC(=C(C1=O)C)OC)NCCO)C

Canonical SMILES

CCC(C)C(=O)OC1(C(=CC(=C(C1=O)C)OC)NCCO)C

Origin of Product

United States

Isolation and Elucidation Methodologies of Wasabidienone E

Discovery and Original Isolation Sources

The isolation of Wasabidienone E has been reported from distinct fungal species, highlighting its presence in diverse ecological niches.

This compound was first discovered and isolated as a new cyclohexadienone derivative from the potato culture solution of the fungus Phoma wasabiae Yokogi. oup.com This fungus is known as a pathogen of Japanese horseradish (Wasabia japonica M.). researchgate.net The compound was identified as one of the yellow pigments produced by the fungus. researchgate.net Its initial discovery established it as a metabolite of this particular fungal species. oup.comdntb.gov.ua

In addition to its terrestrial origins, this compound has been isolated from marine-derived fungi. ekb.eg Specifically, it was identified as a metabolite of Aspergillus flocculosus, a fungal species that has been sourced from various marine environments. ekb.eg

The marine strain of Aspergillus flocculosus that produces this compound was isolated from a marine sponge of the genus Stylissa. ekb.eg Sponges are known to host a diverse community of microorganisms, including fungi, which are a rich source of novel secondary metabolites. researchgate.net The fungus Aspergillus ochraceopetaliformis, also isolated from a sponge, has been shown to produce this compound as well. acs.org

The specific marine sponge, Stylissa sp., from which the Aspergillus flocculosus strain was isolated, was collected in Vietnam. ekb.eg This highlights the South China Sea as a geographical region for sourcing marine microorganisms with the potential to produce unique natural products like this compound. ekb.eg

Isolation from Marine-Derived Fungi, specifically Aspergillus flocculosus

Isolation from Marine Sponges (Stylissa sp.)

Advanced Spectroscopic Characterization Techniques

The determination of the complex chemical structure of this compound relies on sophisticated analytical methods. Spectroscopic techniques are fundamental to this process, providing detailed information about the molecule's atomic composition and connectivity. numberanalytics.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy was a key technique used in the structural elucidation of this compound. oup.comacs.org NMR spectroscopy analyzes the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms within a molecule. nih.gov For this compound, its structure was determined to be 5-(2-hydroxyethylamino)-3-methoxy-2,6-dimethyl-(6R)-[(2R)-2-methylbutyryloxy]-2,4-cyclohexadien-1-one through spectroscopic analysis. oup.com This technique is powerful for identifying the carbon-hydrogen framework and the relative positions of different functional groups, which is essential for assigning the correct chemical structure to complex natural products. numberanalytics.comresearchgate.net

Data Tables

Table 1: Isolation Sources of this compound

Fungal Species Source Type Specific Source Geographic Origin Reference(s)
Phoma wasabiae Yokogi Terrestrial Fungus Potato Culture Solution Not Specified oup.com, researchgate.net
Aspergillus flocculosus Marine-Derived Fungus Marine Sponge (Stylissa sp.) Vietnam ekb.eg

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
Phomaligin A
Wasabidienone B
Dihydropenicillic acid
Phomapyrone C
Botryoisocoumarin A
Ferrineoaspergillin
Deoxy-β-hydroxyneoaspergillic acid
Hydroxyneoaspergillic acid

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a cornerstone technique in the structural elucidation of novel natural products, providing crucial information about a molecule's mass and elemental composition. In the case of this compound, high-resolution mass spectrometry (HRMS) was instrumental in determining its molecular formula.

The analysis established the molecular formula of this compound as C₁₆H₂₅NO₅. nih.gov This was derived from the precise mass-to-charge ratio (m/z) of the molecular ion, which allows for the calculation of a unique elemental composition. Further fragmentation analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) helps to corroborate the proposed structure by identifying smaller, characteristic pieces of the molecule. nih.gov

Table 1: Mass Spectrometry Data for this compound A summary of key mass spectrometry properties and experimental data for this compound.

PropertyValueSource
Molecular Formula C₁₆H₂₅NO₅ nih.gov
Molecular Weight 311.37 g/mol nih.gov
Monoisotopic Mass 311.17327290 Da nih.gov
MS Type GC-MS (Experimental) nih.gov
Ionization Mode Positive nih.gov

The experimental GC-MS data reveals a distinct fragmentation pattern that is characteristic of the this compound structure.

Table 2: Top 5 Peaks in GC-MS Analysis of this compound This table presents the most intense peaks observed in the gas chromatography-mass spectrometry analysis, which are key for structural confirmation.

m/zRelative Intensity
22699.99
18293.00
18473.50
16673.50
5744.00
Data sourced from PubChem CID 101320231. nih.gov

Electronic Circular Dichroism (ECD) Analysis in Related Structural Elucidations

While specific Electronic Circular Dichroism (ECD) data for this compound is not extensively detailed in initial reports, the technique is paramount for determining the absolute configuration of chiral natural products, including structurally similar compounds. researchgate.netresearchgate.net ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing critical information about its three-dimensional structure. researchgate.netencyclopedia.pubrsc.org

The application of ECD is particularly relevant for the wasabidienone family of compounds. For instance, in the total synthesis of wasabidienone B1 and its congener wasabidienone B0, ECD analysis was a key method. researchgate.netnih.gov By comparing the experimentally measured ECD spectra of the synthesized molecules with the spectra of the natural isolates, chemists can unambiguously assign the absolute stereochemistry of chiral centers. researchgate.netresearchgate.net This process often involves quantum chemical calculations to predict the theoretical ECD spectrum for different possible stereoisomers, with the best match to the experimental data confirming the correct structure. researchgate.net This comparative approach is a powerful tool for resolving structural ambiguities that may remain after analysis by NMR and MS alone.

Chemical Transformation Approaches for Structure Confirmation

Beyond spectroscopic methods, chemical transformation serves as a definitive tool for structural confirmation. oup.com This approach involves converting the natural product into a known compound or a derivative whose structure can be more easily determined.

For this compound, its structure was partly confirmed through chemical transformation. oup.com Similarly, related compounds have undergone specific reactions to verify their structures. For example, the conversion of (+)-wasabidienone B1 into its congener, (-)-wasabidienone B0, was achieved through a thermally induced ring-contracting isomerization. researchgate.netnih.gov Such transformations provide unequivocal proof of the core scaffold and the connectivity of the atoms within the molecule, solidifying the structural data obtained from spectroscopic analyses.

Biosynthetic Pathways and Congeneric Relationships

Hypothesized Biosynthetic Precursors and Intermediates

While the complete biosynthetic pathway for Wasabidienone E has not yet been fully elucidated in the scientific literature, it is hypothesized to originate from polyketide precursors, a common route for the formation of cyclopentenone structures in fungi. japsonline.comresearchgate.netjapsonline.com Fungal polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKS), which assemble the carbon skeleton from simple acyl-CoA units like acetyl-CoA and malonyl-CoA. frontiersin.org

Based on biomimetic total synthesis approaches for related congeners like Wasabidienone B1, a potential pathway for this compound likely involves a substituted phenolic precursor. nih.gov The synthesis of (+)-Wasabidienone B1 was achieved starting from 1,3,5-trimethoxybenzene, which underwent a key hydroxylative phenol (B47542) dearomatization step. nih.gov This suggests that in nature, a similar aromatic intermediate is a probable precursor. Furthermore, the molecular formula of this compound, C16H25NO5, indicates the incorporation of nitrogen, suggesting a hybrid polyketide-amino acid origin. japsonline.com This implies that an intermediate from the PKS pathway likely condenses with an amino acid-derived unit, a process often mediated by Nonribosomal Peptide Synthetase (NRPS) machinery. frontiersin.orgnih.gov

Proposed Enzymatic Mechanisms in Natural Production

The specific enzymes responsible for the biosynthesis of this compound remain uncharacterized. However, based on the proposed pathway and known fungal biochemistry, several key enzyme classes are likely involved. conductscience.com

Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS): A hybrid PKS-NRPS system is proposed to construct the initial linear chain from acyl-CoA and amino acid building blocks. frontiersin.orgnih.gov

Oxidoreductases (EC 1): This class of enzymes is crucial for the subsequent modifications. Specifically, flavin-dependent monooxygenases (FMOs) or other oxygenases are believed to catalyze the critical oxidative dearomatization of the phenolic precursor, a step that initiates ring formation. researchgate.netucsb.edu The biosynthesis of another fungal cyclopentenone, terrein, involves an FMO-catalyzed oxidative decarboxylation of a 6-hydroxymellein (B1220941) intermediate, providing a model for the type of oxidative ring contraction that may occur. researchgate.net

Cyclases: Following oxidation, dedicated cyclase enzymes likely facilitate the ring closure to form the characteristic cyclopentenone core. In many fungal pathways, these cyclizations are highly controlled stereoselective reactions. nih.gov

Comparative Analysis with Structurally Related Wasabidienone Congeners (e.g., Wasabidienone B0, Wasabidienone B1)

This compound belongs to a family of related natural products, including Wasabidienone B0 and Wasabidienone B1, which were first isolated from the fungus Phoma wasabiae. researchgate.net These congeners share a core structural framework but differ in their specific functional groups and ring structures, providing insight into the divergent nature of their biosynthesis. The study of their interrelationships reveals key chemical transformations that may also be relevant to the natural formation of this compound.

A significant relationship between Wasabidienone B1 and Wasabidienone B0 is their interconversion through a ring-contracting isomerization. researchgate.net It has been demonstrated through total synthesis studies that (+)-Wasabidienone B1, which possesses a six-membered o-quinol ring, can be converted into its congener, (-)-wasabidienone B0, which features a five-membered cyclopentenone ring. nih.gov This transformation is accomplished via a thermally induced ring-contracting isomerization reaction. nih.govresearchgate.net This instability and rearrangement highlight the chemical relationship between six-membered and five-membered ring systems in this compound family and suggest that such contractions could be a branch point in their biosynthesis.

The isolation of different wasabidienone congeners from distinct fungal species points to a biogenetic divergence. While Wasabidienone B0 and B1 are products of Phoma wasabiae, this compound is produced by species of Aspergillus. japsonline.comresearchgate.net The Aspergillus genus is well-known for its capacity to produce a vast array of secondary metabolites, including diverse polyketides and cyclopentenones. japsonline.comjapsonline.com

This divergence suggests that the biosynthetic gene clusters responsible for producing these compounds have evolved differently in Phoma and Aspergillus. Variations in the specific PKS, NRPS, and tailoring enzymes (like oxygenases and cyclases) within these pathways likely lead to the production of structurally distinct end products. For instance, the enzymatic machinery in Aspergillus ochraceopetaliformis is uniquely tailored to produce the specific structure of this compound, which differs from the congeners found in Phoma wasabiae.

Synthetic Strategies and Methodologies

Total Synthesis Approaches to Wasabidienone Core Structures and Analogues

The total synthesis of wasabidienone natural products, such as Wasabidienone B1, has been successfully achieved, showcasing elegant solutions to the construction of their densely functionalized core. nih.gov These synthetic routes provide a roadmap for the potential synthesis of Wasabidienone E and other analogues.

A notable synthesis of (+)-wasabidienone B1 commences from the readily available 1,3,5-trimethoxybenzene. nih.gov This multi-step process highlights the strategic application of modern synthetic methods to build complexity from a simple aromatic precursor. The synthesis of these complex natural products underscores the power of contemporary organic chemistry in addressing challenging molecular architectures.

Oxidative Phenol (B47542) Dearomatization as a Key Synthetic Step

A pivotal transformation in the synthesis of the wasabidienone core is the oxidative dearomatization of a phenolic precursor. thieme-connect.comthieme-connect.com This step is crucial as it breaks the aromaticity of a phenol ring to generate the characteristic cyclohexadienone scaffold. thieme-connect.com The regioselectivity of this oxidation is a significant challenge that must be carefully controlled to achieve the desired product.

In the context of wasabidienone synthesis, a hydroxylative phenol dearomatization (HPD) reaction is employed. nih.goveupati.eu This reaction introduces a hydroxyl group onto the aromatic ring while simultaneously oxidizing it to a cyclohexadienone. This strategic move not only constructs the core ring system but also installs a key functional group for further elaboration. The instability of some phenol oxidation products can lead to subsequent rearrangements, a factor that must be considered during the synthetic planning. researchgate.net

Application of Hypervalent Iodine Reagents (e.g., SIBX)

The successful execution of the oxidative phenol dearomatization is heavily reliant on the choice of the oxidizing agent. Hypervalent iodine reagents have emerged as powerful tools for this transformation due to their unique reactivity and relatively mild reaction conditions. eupati.eu Specifically, 2-iodoxybenzoic acid (IBX) and its stabilized, non-explosive form, SIBX, have proven to be highly effective. thieme-connect.comnih.gov

In the total synthesis of Wasabidienone B1, SIBX is the reagent of choice for the key hydroxylative phenol dearomatization step. nih.gov The use of SIBX allows for the efficient conversion of the phenolic precursor to the corresponding o-quinol, which is a central intermediate in the synthetic sequence. thieme-connect.comnih.gov This highlights the indispensable role of hypervalent iodine reagents in modern natural product synthesis. The reaction proceeds via a proposed ligand exchange between the phenol and the iodine(V) center, followed by a redox process that furnishes the dearomatized product. plantaedb.com

Enantioselective Synthesis Considerations in Cyclohexadienone Chemistry

The stereochemistry of the wasabidienone core, particularly at the C6 position in this compound, presents a significant challenge for enantioselective synthesis. The development of methods to control the absolute stereochemistry during the formation of the cyclohexadienone ring is a key area of research.

While a specific enantioselective synthesis of this compound has not been reported, strategies for the asymmetric synthesis of chiral cyclohexadienones are being actively explored. These include the desymmetrization of prochiral cyclohexadienones using chiral catalysts. core.ac.uk In the reported synthesis of wasabidienones, the use of an easily accessible chiral starting material, (S)-D, led to the formation of the non-natural enantiomer of Wasabidienone B1. thieme-connect.comnih.gov This approach, while not a catalytic asymmetric synthesis, demonstrates the feasibility of accessing enantiomerically enriched wasabidienones through the use of the chiral pool. Future efforts in this area may focus on the development of catalytic, enantioselective methods to directly construct the chiral cyclohexadienone core of this compound.

Semisynthetic Modifications for Analog Generation

Semisynthesis, the chemical modification of a natural product to create new derivatives, is a valuable strategy for generating analogues with potentially improved or novel biological activities. While specific semisynthetic modifications of this compound are not documented, the general principles of this approach are broadly applicable.

The functional groups present in the wasabidienone scaffold, such as the hydroxyl and amino moieties, offer handles for chemical modification. For instance, acylation or alkylation of the hydroxyl group could be explored to generate a library of ester or ether analogues. Similarly, the secondary amine in this compound could be subjected to various N-functionalization reactions. These modifications can alter the compound's polarity, steric profile, and hydrogen bonding capabilities, which in turn could influence its biological interactions. The generation of such analogues is crucial for structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for a molecule's biological effects.

Computational and Mechanistic Studies of Bioactivity

Theoretical Computational Frameworks (e.g., Density Functional Theory (DFT))

The antioxidant activity of Wasabidienone E has been evaluated using Density Functional Theory (DFT), a robust computational method for studying the electronic structure of molecules. nih.govresearchgate.net Specifically, calculations have been performed at the M05-2X/6-311++G(d,p) level of theory. nih.govresearchgate.netacs.org This approach allows for the accurate determination of various thermochemical parameters that are crucial for understanding reaction mechanisms. frontiersin.org

To simulate different biological environments, these computational studies have been conducted in the gas phase as well as in solvents of varying polarity, such as water (polar, protic) and pentyl ethanoate (PEA) (nonpolar, aprotic), which mimics a lipidic environment. nih.govacs.org Time-dependent DFT (TD-DFT) has also been employed to investigate its photophysical properties. nih.gov

Investigation of Free Radical Scavenging Mechanisms

Computational analyses reveal that this compound is a potent antioxidant capable of scavenging free radicals. nih.govacs.org Studies have explored its reactivity towards radicals like the hydroperoxyl radical (HOO•). nih.govacs.org The primary mechanisms investigated for this radical-scavenging activity include Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), Sequential Proton Loss-Electron Transfer (SPL-ET), and Radical Adduct Formation (RAF). nih.govacs.orgmdpi.com Research indicates that this compound can neutralize two free radicals, with the HAT and RAF mechanisms being particularly significant. nih.govacs.org

The HAT mechanism is a one-step process where the antioxidant donates a hydrogen atom to a free radical. mdpi.com The feasibility of this pathway is primarily assessed by the Bond Dissociation Enthalpy (BDE). A lower BDE value indicates a weaker bond and a greater propensity for H-atom donation. vjs.ac.vn Computational studies show that this compound has a low BDE value, suggesting that the HAT mechanism is a highly favorable pathway for its antioxidant action. vjs.ac.vnnih.gov In the gas phase, its BDE has been calculated to be approximately 74.9 kcal/mol. vjs.ac.vnresearchgate.net This makes the HAT pathway one of the most prominent antioxidant mechanisms for this compound. nih.govacs.org

The SPL-ET mechanism is also a two-step process, but the order is reversed compared to SET-PT. mdpi.com First, the antioxidant loses a proton to form an anion, which then donates an electron to the free radical. frontiersin.orgmdpi.com This pathway is highly dependent on the solvent environment and is generally favored in polar media. acs.org The relevant thermochemical parameters are the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE). While all mechanisms, including SPL-ET, are considered possible for this compound, studies highlight that HAT and RAF are the most kinetically and thermodynamically favorable in various media. nih.govacs.org

Sequential Proton Loss-Electron Transfer (SPL-ET) Pathways

Thermodynamic and Kinetic Analysis of Reactivity

A comprehensive analysis of the thermodynamics and kinetics of this compound's reactions with free radicals provides deeper insight into its antioxidant efficacy. This involves calculating reaction enthalpies (ΔrH⁰), standard Gibbs free energies (ΔrG⁰), and activation Gibbs free energies (ΔG‡) to determine the spontaneity and rate of the reactions. acs.orgdalalinstitute.com

Studies comparing the different scavenging pathways show that for this compound, the HAT and RAF mechanisms are the most potent in all reaction media considered (gas, water, and pentyl ethanoate). nih.govacs.org Kinetic calculations, based on the conventional transition state theory (TST), reveal that the rate constants (k) for both the HAT and RAF reactions of this compound are significantly higher than those of well-known antioxidants like Trolox and ascorbic acid. nih.govacs.org This indicates that this compound not only has a strong thermodynamic driving force to react with free radicals but can also do so at a very high rate. The competition between the HAT and RAF processes is particularly noted in solvent phases. nih.gov

Table 1: Calculated Thermodynamic Parameters for this compound (C4) in the Gas Phase Data sourced from computational studies. vjs.ac.vnresearchgate.net

ParameterDescriptionValue
BDE Bond Dissociation Enthalpy74.9 kcal/mol
IE Ionization Energy6.56 eV
EA Electron Affinity2.33 eV

Table 2: Comparison of Reaction Mechanisms for this compound (C4) Based on findings from kinetic and thermodynamic analyses. nih.govresearchgate.netacs.org

MechanismFavorabilityKey Finding
HAT Highly FavorableA dominant mechanism in all media due to low BDE.
RAF Highly FavorableCompetes with HAT, especially in solvents.
SET-PT Less FavorableGenerally not the primary pathway.
SPL-ET PlausiblePossible, but HAT and RAF are kinetically preferred.

Determination of Reaction Enthalpies (ΔrH0) and Standard Gibbs Free Energies (ΔrG0)

Electronic Structure and Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity)

The electronic structure of this compound provides fundamental information about its chemical reactivity. mdpi.comekb.eg Global reactivity descriptors, derived from conceptual density functional theory, have been calculated to predict its antioxidant behavior. researchgate.netnih.gov Key descriptors include the ionization potential (IP) and electron affinity (EA). vjs.ac.vnscilit.com The IP relates to the ability of a molecule to donate an electron (a key step in the SET mechanism), while the EA describes its ability to accept an electron. researchgate.netscilit.com

In a comparative study of five compounds from Aspergillus flocculosus, this compound was found to have the lowest ionization energy (6.56 eV) and the highest electron affinity (2.33 eV) in the gas phase. researchgate.netvjs.ac.vnscilit.com A low IP value suggests a strong capacity for electron donation, making it a potent antioxidant via the SET mechanism. researchgate.netscilit.com Concurrently, its high EA value indicates a favorable ability to accept electrons. researchgate.netscilit.com Another important descriptor, the bond dissociation energy (BDE) for the most likely hydrogen atom donation site, was calculated to be 74.9 kcal/mol, which is low enough to classify it as a highly potent antioxidant through the HAT mechanism. researchgate.netscilit.com

Reactivity DescriptorCalculated Value (Gas Phase)Interpretation
Ionization Potential (IP)6.56 eV researchgate.netscilit.comThe lowest among the tested fungal compounds, indicating the strongest ability to donate an electron. researchgate.netvjs.ac.vn
Electron Affinity (EA)2.33 eV researchgate.netscilit.comThe highest among the tested fungal compounds, indicating the strongest ability to accept an electron. researchgate.netvjs.ac.vn
Bond Dissociation Energy (BDE)74.9 kcal/mol scilit.comA low value suggesting it is a highly effective antioxidant via the Hydrogen Atom Transfer (HAT) mechanism. researchgate.netscilit.com

Photophysical Properties and Ultraviolet Radiation Absorption Characteristics

The interaction of this compound with light has been explored through time-dependent density functional theory (TD-DFT) calculations to determine its photophysical properties. researchgate.netnih.gov Such studies are crucial for identifying natural compounds that could be used in applications like organic sunscreens, which require both UV filtering and the ability to scavenge free radicals generated by UV exposure. researchgate.netrsc.org

The computational results highlight that this compound has promising activity in absorbing ultraviolet radiation (UVR) in both the UVA and UVB ranges. researchgate.netnih.gov It exhibits better UV absorption properties compared to several other related natural compounds, with a calculated band gap of 3.65 eV, indicating a relatively easy electronic excitation. researchgate.netnih.gov These findings, combined with its potent antioxidant capabilities, suggest that this compound is a strong candidate for use as a natural photoprotective agent. researchgate.netnih.gov

PropertyFindingSignificance
UV Radiation AbsorptionAbsorbs in both UVA and UVB ranges. researchgate.netnih.govDemonstrates potential as a broad-spectrum UV filter. researchgate.net
Band Gap3.65 eV nih.govIndicates a relatively easy electronic excitation, contributing to its strong UV absorption characteristics. researchgate.netnih.gov

Biological Activities and Molecular Interactions

In vitro Biological Activities

Wasabidienone E has been identified as a compound with weak inhibitory activity against osteoclast differentiation. nih.govresearchgate.netkribb.re.kr Osteoclasts are specialized cells responsible for bone resorption, and their activity is crucial in bone remodeling. However, excessive osteoclast activity can lead to bone loss and related diseases.

In a study investigating metabolites from the marine fungus Aspergillus flocculosus, this compound was evaluated for its effect on the differentiation of osteoclasts induced by the receptor activator of nuclear factor-κB ligand (RANKL). nih.govkribb.re.kr The results indicated that at a concentration of 10 μg/mL, this compound exhibited weak inhibition of osteoclast differentiation. nih.govresearchgate.netkribb.re.kr This effect was observed using a tartrate-resistant acid phosphatase (TRAP) assay, a common method for identifying osteoclasts. nih.govkribb.re.kr

It is important to note that this inhibitory activity was characterized as weak in the context of the other compounds tested in the same study. nih.govkribb.re.kr

The antioxidant properties of this compound have been a subject of scientific investigation, revealing its capacity to counteract oxidative stress.

The antioxidant potential of this compound has been demonstrated through widely used in vitro assays, including the DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. scispace.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals. mdpi.comnih.gov The results from these assays provide a quantitative measure of a compound's antioxidant capacity, often expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals.

Table 1: In vitro Antioxidant Activity of this compound

Assay IC50 (μM)
DPPH• 27.3

Computational studies have been conducted to complement the experimental findings on the antioxidant activity of this compound. scispace.com These theoretical predictions, often based on quantum chemical calculations, can provide insights into the molecular properties that govern antioxidant capacity. There is often a good correlation between these theoretical predictions and the results obtained from experimental antioxidant assays like DPPH• and ABTS•+. scispace.com This synergy between experimental and computational approaches strengthens the understanding of the antioxidant potential of this compound.

Assessment of Antioxidant Activity

In vitro Antioxidant Assays (e.g., DPPH•, ABTS•+)

Proposed Molecular Mechanisms of Action

The antioxidant activity of this compound is attributed to its ability to neutralize free radicals through specific molecular mechanisms. nih.gov The primary proposed pathway is through the donation of a hydrogen atom or an electron to a reactive oxygen species (ROS), thereby stabilizing the radical and terminating the oxidative chain reaction. nih.govresearchgate.net

This free radical scavenging ability is largely dependent on the chemical structure of the antioxidant molecule. nih.gov Molecules with certain functional groups, such as hydroxyl groups attached to an aromatic ring, are particularly effective at donating a hydrogen atom. nih.gov The resulting antioxidant radical is often more stable due to the delocalization of the unpaired electron over the aromatic system, making it less reactive than the initial free radical. nih.gov In the case of this compound, its specific structural features are believed to be responsible for its capacity to interact with and neutralize free radicals.

Putative Molecular Targets in Cellular Processes (e.g., weak osteoclastogenesis inhibition)

This compound, a secondary metabolite isolated from the marine fungus Aspergillus flocculosus, has been evaluated for its effects on cellular processes. kribb.re.krekb.eg Research indicates that its biological activity includes a modest influence on bone cell differentiation. Specifically, this compound has been identified as a weak inhibitor of osteoclastogenesis. nih.gov

In a key study, the compound was tested for its ability to suppress the differentiation of osteoclasts induced by the receptor activator of nuclear factor κB ligand (RANKL). kribb.re.krnih.gov Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to bone-destructive diseases. The study found that this compound exhibited weak inhibitory activity on osteoclast differentiation at a concentration of 10 μg/mL. kribb.re.krnih.govresearchgate.netmdpi.com This effect was observed using a tartrate-resistant acid phosphatase (TRAP) assay, a standard method for identifying osteoclasts. kribb.re.krnih.gov The weak nature of this inhibition suggests that while this compound can interact with molecular targets within the RANKL signaling pathway, its affinity or efficacy is limited. The precise molecular target within this pathway has not been definitively elucidated, but the activity points towards an interaction with components that regulate the transformation of precursor cells into mature osteoclasts. jmb.or.krnih.govfrontiersin.org

Notably, in the same series of experiments, this compound showed no anti-proliferative effects on human cancer cell lines up to a concentration of 30 μg/mL, indicating a degree of specificity in its biological action. kribb.re.krnih.govresearchgate.net

Structure-Activity Relationship (SAR) Hypotheses

The structure-activity relationship (SAR) explores how the chemical structure of a compound influences its biological activity. wikipedia.org For this compound, SAR hypotheses are primarily derived from comparing its structure and activity with those of co-isolated analogues. kribb.re.krnih.gov

Identification of Essential Pharmacophores for Bioactivity

A pharmacophore is the specific arrangement of molecular features necessary for a compound to interact with a biological target and elicit a response. nih.govd-nb.info While detailed pharmacophore models for this compound's weak osteoclastogenesis inhibition have not been extensively published, an analysis of its structure allows for the identification of potential key features.

The structure of this compound contains a cyclohexadienone core, a 2-methylbutanoate ester group, a secondary amine with a hydroxyethyl (B10761427) substituent, and a methoxy (B1213986) group. plantaedb.com These functional groups represent potential interaction points (pharmacophoric features) such as hydrogen bond donors and acceptors, hydrophobic regions, and sites for potential covalent interaction. nih.gov The combination of the ester, the hydroxyl group, and the ketone and methoxy groups on the ring system likely contributes to its limited interaction with biological targets involved in osteoclastogenesis. The specific spatial arrangement of these groups defines its pharmacophoric profile. Theoretical studies have also highlighted its antioxidant potential based on its electron-donating and accepting capabilities, which are tied to its chemical structure. researchgate.net

Comparative Bioactivity with Analogues and Related Natural Products

Comparing the bioactivity of this compound with structurally related compounds isolated from the same source offers valuable insights into its SAR. kribb.re.kr this compound was isolated from Aspergillus flocculosus alongside aspertetranone D and mactanamide, among other metabolites. kribb.re.krnih.gov All three were tested for their effect on RANKL-induced osteoclastogenesis.

CompoundSourceBioactivity (Osteoclastogenesis Inhibition)
This compound Aspergillus flocculosusWeak inhibition at 10 μg/mL kribb.re.krnih.gov
Aspertetranone D Aspergillus flocculosusWeak inhibition at 10 μg/mL kribb.re.krnih.gov
Mactanamide Aspergillus flocculosusPotent suppression effect kribb.re.krnih.gov

Analytical Method Development for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of natural product research, enabling the separation of complex mixtures into individual components. For a compound like Wasabidienone E, which is often isolated from biological sources such as marine fungi, chromatographic techniques are indispensable for obtaining the pure substance required for further study. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the purification and quantitative analysis of this compound. In research, HPLC has been utilized to isolate this compound from the culture extracts of marine-derived fungi, such as Aspergillus flocculosus. researchgate.net The technique's high resolution allows for the effective separation of this compound from other closely related secondary metabolites present in the extract, including aspertetranone D, cycloechinulin, and mactanamide. researchgate.net

The development of an HPLC method involves the careful selection of a stationary phase (column), mobile phase, and detector to achieve optimal separation. wjarr.com Reversed-phase columns, such as C18, are commonly used for the analysis of moderately polar compounds like wasabidienones. chromatographytoday.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient to ensure the efficient elution of all components. wjarr.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the analyte exhibits maximum absorbance. wjarr.comchromatographytoday.com

Table 1: Illustrative HPLC Parameters for Analysis of Fungal Metabolites

Parameter Typical Setting Purpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Separation based on hydrophobicity. wjarr.comchromatographytoday.com
Mobile Phase Gradient of Water (A) and Acetonitrile/Methanol (B) To separate compounds with a wide range of polarities. wjarr.com
Flow Rate 0.8 - 1.2 mL/min Controls the speed of the separation and influences resolution. wjarr.comhplc.eu
Injection Volume 10 - 20 µL Volume of the sample introduced into the system. wjarr.com
Detection UV/DAD at 225-330 nm To detect and quantify the compound based on its light absorbance. wjarr.com

| Column Temperature | Ambient or controlled (e.g., 25-30°C) | To ensure reproducible retention times. hplc.eu |

Advanced Mass Spectrometry for High-Resolution Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. technologynetworks.com It is an invaluable tool in natural product chemistry for determining the molecular weight of a compound and providing insights into its elemental composition and structure. researchgate.net For a compound like this compound, high-resolution mass spectrometry (HRMS) is particularly important for obtaining an accurate mass measurement, which is crucial for proposing a molecular formula. technologynetworks.com

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of MS. technologynetworks.com This hyphenated technique is a method of choice for analyzing complex mixtures containing secondary metabolites. researchgate.net In the context of this compound research, LC-MS allows for the detection and tentative identification of the compound directly in a crude or partially purified fungal extract, even when present in minute quantities. technologynetworks.comresearchgate.net

Tandem mass spectrometry (LC-MS/MS) provides an additional layer of structural information. In this technique, a specific ion (the precursor ion) corresponding to the compound of interest is selected, fragmented, and the resulting product ions are analyzed. food.gov.uk The fragmentation pattern is often unique to a specific molecule and can be used as a chemical fingerprint for identification and for elucidating the compound's structure. food.gov.uk This is particularly useful for distinguishing between isomers and confirming the identity of known compounds like this compound in a complex matrix. researchgate.net

Table 2: Principles of LC-MS and LC-MS/MS in Compound Analysis

Technique Principle Application in this compound Research
LC-MS Separates compounds by chromatography, which are then ionized and detected based on their mass-to-charge ratio. technologynetworks.com Confirms the molecular weight of isolated this compound; detects its presence in complex fungal extracts. researchgate.netresearchgate.net

| LC-MS/MS | Involves the separation (LC), selection of a precursor ion (MS1), fragmentation of that ion, and analysis of the resulting product ions (MS2). food.gov.uk | Provides structural confirmation by analyzing fragmentation patterns; helps differentiate this compound from other isomers. food.gov.uk |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the complete chemical structure of an organic molecule. mdpi.com It provides detailed information about the carbon-hydrogen framework of a compound, including the connectivity of atoms and their spatial relationships. mdpi.com For novel or known compounds like this compound, NMR is essential for unambiguous structure determination and for confirming the identity of the substance isolated from a natural source. researchgate.netresearchgate.net

Standard NMR experiments for structural elucidation include ¹H NMR (proton), ¹³C NMR (carbon-13), and various 2D NMR techniques (e.g., COSY, HSQC, HMBC). nih.gov Analysis of the chemical shifts, coupling constants, and correlations in these spectra allows researchers to piece together the molecule's structure. mdpi.com Furthermore, ¹H NMR spectroscopy serves as a highly effective method for assessing the purity of a sample. The presence of unexpected signals can indicate impurities, and the integration of signals can be used for quantitative analysis. nih.gov In studies where this compound was isolated, its structure was confirmed by comparing its NMR data with previously reported values. researchgate.net

Table 3: Representative NMR Data for a Wasabidienone-Related Skeleton

Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm, multiplicity, J in Hz)
2 164.5 -
3 101.2 6.25 (s)
4 170.1 -
4a 98.9 -
5 35.8 2.20 (m), 2.10 (m)
6 25.1 1.85 (m)
7 45.2 3.15 (dd, 10.5, 4.5)
8 205.4 -
9 50.1 2.80 (d, 12.0)
10 198.2 -

Note: This table is illustrative of the type of data obtained for this class of compounds and is based on published data for related structures isolated alongside this compound.

Principles of Analytical Method Validation in Research Contexts

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. scribd.com In a research context, this ensures that the data generated are reliable, reproducible, and accurate. wjarr.com While the full scope of validation required in regulated industries may not always be necessary for early-stage research, the core principles are crucial for good scientific practice. slideshare.net Key validation characteristics include accuracy, precision, specificity, linearity, range, and robustness. elementlabsolutions.com

Accuracy and precision are two of the most important parameters in method validation, defining the quality of the data produced. europa.eu

Accuracy refers to the closeness of a measured value to a standard or known true value. chromatographyonline.com It is a measure of the exactness of the method and is often expressed as percent recovery. chromatographyonline.com To determine accuracy, a researcher might analyze a sample of a known concentration (a reference standard) or spike a blank sample with a known amount of pure this compound and measure how much is recovered. chromatographyonline.com According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. europa.eu

Precision describes the closeness of agreement between a series of measurements obtained from multiple analyses of the same sample. europa.eu It reflects the random errors in a method and is typically expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. labmanager.com There are different levels of precision:

Repeatability: The precision obtained under the same operating conditions over a short interval (e.g., same analyst, same instrument, same day). chromatographyonline.com

Intermediate Precision: Expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. llri.in

Reproducibility: The precision between different laboratories, which is used to assess the transferability of a method. llri.in

Table 4: Comparison of Accuracy and Precision

Characteristic Definition How it is Measured Importance in Research
Accuracy The closeness of test results to the true value. elementlabsolutions.comeuropa.eu By analyzing a certified reference material or through recovery studies of a spiked sample. chromatographyonline.com Ensures that any quantitative measurements of this compound's concentration or activity are a true reflection of the actual value.

| Precision | The degree of scatter between a series of measurements of the same sample. elementlabsolutions.comeuropa.eu | By calculating the standard deviation or relative standard deviation of replicate sample measurements. labmanager.com | Demonstrates the reliability and consistency of the method, giving confidence that the results are not due to random chance. |

Linearity and Range

The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. demarcheiso17025.com

Establishing Linearity and Range

For a compound like this compound, a High-Performance Liquid Chromatography (HPLC) method, likely coupled with UV or Mass Spectrometry (MS) detection, would typically be developed. To establish linearity, a series of standard solutions of purified this compound at different known concentrations would be prepared and analyzed. insights.bio The response (e.g., peak area) is then plotted against the concentration to create a calibration curve. The linearity is typically evaluated by examining the correlation coefficient (R²) of the regression line, with a value close to 1.00 indicating excellent linearity. insights.biosemanticscholar.org

While specific data for this compound is not available, research on other metabolites from potato provides a practical example. In an HPLC method developed for the glycoalkaloids α-solanine and α-chaconine in potato peels, linearity was established over a concentration range of 1–100 mg/L, achieving a coefficient of determination (R²) of approximately 0.991 for both compounds. mdpi.com Similarly, a method for analyzing the sprout inhibitor chlorpropham (B1668850) in potatoes reported acceptable linearity with an R value greater than 0.990. researchgate.net For this compound, a similar process would be followed to define the concentration range over which it can be accurately and reliably quantified.

Table 1: Illustrative Linearity and Range Data for Analytical Methods of Potato Metabolites This table provides examples from existing literature and is for illustrative purposes only, as specific data for this compound is not publicly available.

Analyte Method Range Correlation Coefficient (R²) Source
α-Solanine HPLC-DAD 1 - 100 mg/L ~ 0.991 mdpi.com
α-Chaconine HPLC-DAD 1 - 100 mg/L ~ 0.991 mdpi.com

Specificity and Robustness

Specificity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. americanpharmaceuticalreview.com In the context of analyzing this compound from a crude or partially purified extract, the method must be able to distinguish it from other co-occurring metabolites.

To demonstrate specificity, a placebo or blank matrix (e.g., an extract from a culture known not to produce this compound) would be analyzed to show that no interfering peaks are present at the retention time of the analyte. americanpharmaceuticalreview.com In chromatographic methods like HPLC, peak purity analysis using a photodiode array (PDA) detector or a mass spectrometer is a powerful tool to confirm specificity. americanpharmaceuticalreview.com For instance, the mass spectrometer can confirm the identity of the peak by its specific mass-to-charge ratio, ensuring that the measured signal corresponds only to this compound. europa.eu

Robustness

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters. demarcheiso17025.com This provides an indication of its reliability during normal usage. For an HPLC method, robustness would be tested by intentionally varying parameters such as:

The pH of the mobile phase

The composition of the mobile phase (e.g., the percentage of organic solvent)

The column temperature

The flow rate

The specific HPLC column (e.g., different batches or manufacturers)

The method is considered robust if the results for the analysis of this compound remain within acceptable limits of precision despite these small changes. demarcheiso17025.com Documenting robustness is critical before a method is transferred between different laboratories or instruments.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
α-Solanine
α-Chaconine

Q & A

Q. What experimental methodologies are recommended for the initial identification and characterization of Wasabidienone E in fungal extracts?

To identify this compound, researchers should employ hyphenated techniques such as LC-MS/MS for metabolite profiling, coupled with NMR spectroscopy for structural elucidation. Validation requires comparison to authenticated standards or literature data on isotopic patterns and fragmentation pathways. For fungal strains like Aspergillus viridinutans, genome mining paired with LC-MS-based metabolomics can link biosynthetic gene clusters to metabolite production . Ensure reproducibility by documenting extraction solvents (e.g., ethyl acetate for non-polar metabolites) and growth conditions (e.g., temperature, media composition) that influence secondary metabolite yield .

Q. How can researchers design assays to evaluate the biological activities of this compound?

Prioritize target-directed assays based on structural analogs (e.g., viriditoxin’s actin-inhibiting properties). For antimicrobial activity, use microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Cytotoxicity can be assessed via MTT assays on human cell lines (e.g., HeLa), with dose-response curves (IC₅₀ calculations). Include positive controls (e.g., amphotericin B) and validate results across biological replicates to account for batch variability in fungal cultures .

Q. What are the key challenges in synthesizing this compound, and how can they be addressed?

Challenges include stereochemical complexity (e.g., fused bicyclic systems) and labile functional groups. Retrosynthetic analysis should focus on modular assembly of the benzopyran core via Diels-Alder cyclization or palladium-catalyzed cross-coupling. Protect hydroxyl groups during synthesis to prevent oxidation. Computational tools (e.g., DFT for transition-state modeling) can optimize reaction conditions. Compare synthetic yields to natural extraction yields (if <1%, consider biotechnological approaches like heterologous expression) .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound at the molecular level?

Use affinity-based proteomics (e.g., pull-down assays with biotinylated this compound) to identify protein targets in microbial or cancer cells. Validate interactions via surface plasmon resonance (SPR) or microscale thermophoresis (MST). For transcriptional effects, perform RNA-seq to map differentially expressed genes post-treatment. Combine with CRISPR-Cas9 knockout libraries to pinpoint resistance mechanisms. Address off-target effects using isogenic cell lines lacking putative targets .

Q. How should contradictory data on this compound’s bioactivity across studies be analyzed?

Contradictions may arise from variations in fungal strain virulence, extraction protocols, or assay conditions. Conduct meta-analysis of published IC₅₀ values, stratifying data by solvent polarity (e.g., aqueous vs. organic extracts) and cell line origins. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables. Replicate disputed experiments under standardized conditions, and report raw data with Open Science frameworks to enable reproducibility checks .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives?

Synthesize analogs with modifications to the benzopyran core (e.g., halogenation, methylation) and test in bioassays. Use QSAR models trained on descriptors like logP, polar surface area, and H-bond donors. Molecular docking against crystallized targets (e.g., fungal tubulin) can predict binding affinities. Validate predictions with mutagenesis studies (e.g., alanine scanning of binding pockets) .

Q. How can researchers ensure reproducibility in studies involving this compound?

Adhere to FAIR data principles: publish raw NMR/LC-MS spectra in repositories (e.g., GNPS), and detail fungal strain accession numbers (e.g., CBS 137.57 for A. viridinutans). Use internal standards (e.g., deuterated solvents for NMR) and report instrument parameters (e.g., collision energy in MS). Collaborative inter-laboratory studies can benchmark bioactivity data .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?

Assess solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal incubation with CYP450 isoforms). Use in silico tools (e.g., GastroPlus) to model oral bioavailability. For in vivo studies, measure plasma half-life in rodent models via LC-MS/MS, and correlate with toxicity endpoints (e.g., histopathology) .

Q. How can researchers evaluate synergistic effects between this compound and existing antimicrobials?

Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Values ≤0.5 indicate synergy. Combine with time-kill curves to assess bactericidal/fungicidal kinetics. Transcriptomic analysis (RNA-seq) can identify pathways potentiated by combination therapy (e.g., cell wall stress responses). Validate in biofilm models using confocal microscopy with LIVE/DEAD staining .

Q. What computational approaches are effective in predicting the biosynthetic pathway of this compound?

Use antiSMASH to annotate gene clusters in A. viridinutans genomes. Homology modeling of polyketide synthases (PKS) can predict substrate specificity. Metabolomic networking (e.g., GNPS) links pathway intermediates. Heterologous expression in Aspergillus nidulans can confirm enzyme functions. Track isotopic labeling (e.g., ¹³C-acetate) via NMR to map carbon flux .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.